2-amino-1H-phenoxazin-3-one
Description
Historical Context and Significance of the Phenoxazinone Scaffold
The phenoxazinone ring is a core structural motif found in a variety of natural and synthetic compounds. jmb.or.kr Historically, this scaffold gained attention as it forms the central structure of certain antibiotics produced by microorganisms like Streptomyces antibioticus. jmb.or.kr The iminoquinone moiety within the phenoxazinone structure is a key feature of powerful natural antibiotics, including the actinomycins, which are known to target DNA. unibas.itacs.org The phenoxazinone framework is also present in ommochrome pigments found in the eyes and skin of animals. jmb.or.kr
In the realm of medicinal chemistry, phenoxazines are considered an important class of heterocycles. researchgate.net Their wide range of biological activities—including antiviral, anticancer, antioxidant, and antibiotic properties—has led to them being described as a "privileged scaffold". researchgate.netacs.orgresearchgate.net This term reflects the ability of the phenoxazinone core structure to serve as a versatile platform for the development of new therapeutic agents. encyclopedia.pub The biosynthesis of these scaffolds in nature is often facilitated by enzymes like phenoxazinone synthase (PHS), which catalyzes the oxidative coupling of aminophenols. physchemres.orgnih.gov The crystal structure of PHS was first isolated in 1962, sparking research into its catalytic mechanism even before its full structure was elucidated. nih.govresearchgate.net The study of phenoxazinones continues to be an active area of research, with ongoing efforts to synthesize new derivatives and explore their potential applications. researchgate.netresearchgate.net
Overview of 2-Amino-1H-phenoxazin-3-one (Questiomycin A) as a Research Subject
Questiomycin A was first described as a new antibiotic in 1960. uniscience.co.krtoku-e.com It is a naturally occurring phenoxazine (B87303) produced by various microorganisms, including several species of Streptomyces, as well as other fungi and bacteria. uniscience.co.kragscientific.comtoku-e.com For instance, it has been isolated from the marine bacterium Alteromonas sp. D and the metabolically engineered bacterium Pseudomonas chlororaphis HT66. nih.govmedchemexpress.comacs.orgnih.gov The compound is a red to red-brown solid with limited water solubility, but is soluble in solvents like ethanol, methanol, DMF, and DMSO. uniscience.co.kragscientific.comtoku-e.com
As a research subject, Questiomycin A has been investigated for a range of biological activities. It exhibits weak to moderate activity against certain bacteria, fungi, and tumor cell lines. uniscience.co.kragscientific.comtoku-e.com Research has shown it possesses antibacterial activity against specific non-tuberculosis mycobacteria, such as M. scrofulaceum, M. marinum, and M. intracellulare, but is not active against others like M. tuberculosis or common bacteria such as E. coli and S. aureus. caymanchem.com
In cancer research, Questiomycin A has demonstrated cytotoxicity against various human cancer cell lines, including MCF-7 (breast), A549 (lung), MIA PaCa-2 (pancreas), and LoVo-1 (colon). caymanchem.com One area of investigation involves its role as a degrader of GRP78, a cytoprotective endoplasmic reticulum chaperone protein. medchemexpress.com By inducing the downregulation of GRP78, Questiomycin A can enhance the anticancer effects of other drugs, such as Sorafenib, in liver cancer cells (HepG2). medchemexpress.com Furthermore, studies in mouse models have shown that it can prevent the pulmonary metastasis of B16 melanoma cells. uniscience.co.krtoku-e.com
Another significant area of research is its potent algicidal activity. nih.gov Questiomycin A and its derivatives have been shown to be effective against harmful algal bloom (HAB) species like the raphidophyte Chattonella antiqua and the dinoflagellate Karenia mikimotoi. nih.govrsc.orgmdpi.com Interestingly, its production by the bacterium Alteromonas sp. D appears to be triggered by close contact with the prey microalgae, suggesting a role in the chemical ecology of marine environments. nih.govrsc.org
Below are data tables summarizing the properties of Questiomycin A and some of its reported biological activities.
Compound Properties: this compound (Questiomycin A)
| Property | Value | Source(s) |
| CAS Number | 1916-59-2 | uniscience.co.kragscientific.comtoku-e.com |
| Molecular Formula | C₁₂H₈N₂O₂ | nih.govuniscience.co.kragscientific.comtoku-e.com |
| Molecular Weight | 212.2 g/mol | nih.govuniscience.co.kragscientific.comtoku-e.com |
| Appearance | Red to red-brown solid | uniscience.co.krtoku-e.com |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO; Limited water solubility | uniscience.co.kragscientific.comtoku-e.com |
| Storage Temperature | -20°C | uniscience.co.kragscientific.comtoku-e.com |
| IUPAC Name | 2-aminophenoxazin-3-one | nih.gov |
Selected Biological Activities of Questiomycin A
| Activity Type | Target Organism/Cell Line | Finding/Result | Source(s) |
| Antibacterial | Mycobacterium marinum | MIC = 11.3 µg/ml | caymanchem.com |
| Mycobacterium intracellulare | MIC = 5.6 µg/ml | caymanchem.com | |
| Mycobacterium scrofulaceum | MIC = 2.8 µg/ml | caymanchem.com | |
| E. coli, P. aeruginosa, S. aureus | Inactive | caymanchem.com | |
| Anticancer | MCF-7 (Breast Cancer) | IC₅₀ = 1.67 µM | caymanchem.com |
| A549 (Lung Cancer) | IC₅₀ = 5.48 µM | caymanchem.com | |
| MIA PaCa-2 (Pancreatic Cancer) | IC₅₀ = 7.16 µM | caymanchem.com | |
| HepG2 (Liver Cancer) | Induces cell death and downregulates GRP78 protein expression at 3 µM. | medchemexpress.com | |
| B16 Mouse Melanoma | Prevents lung metastasis in mice. | caymanchem.comuniscience.co.krtoku-e.com | |
| Algicidal | Chattonella antiqua | LC₅₀ = 0.18 to 6.37 μM (range for Questiomycin A and derivatives). | nih.govmdpi.com |
| Karenia mikimotoi | Potent toxicity observed. | rsc.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-amino-1,2-dihydrophenoxazin-3-one |
InChI |
InChI=1S/C12H10N2O2/c13-7-5-9-12(6-10(7)15)16-11-4-2-1-3-8(11)14-9/h1-4,6-7H,5,13H2 |
InChI Key |
KTERGITVOXJPIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C=C2C1=NC3=CC=CC=C3O2)N |
Origin of Product |
United States |
Occurrence and Biogenesis of 2 Amino 1h Phenoxazin 3 One
Natural Sources and Isolation Strategies
Microbial Production
2-amino-1H-phenoxazin-3-one is produced by a variety of free-living fungi and bacteria. Isolation from microbial cultures typically involves fermentation, followed by extraction of the culture filtrate or mycelium with organic solvents like ethyl acetate (B1210297). The crude extract is then purified using chromatographic techniques to isolate the pure compound. researchgate.net
The compound has been successfully isolated from extracts of the common edible brown mushroom, Agaricus bisporus IMBACH. nih.govresearchgate.net Additionally, it is identified as a metabolite produced by the phytopathogenic fungus Gaeumannomyces graminis var. tritici, which synthesizes it after breaking down benzoxazolin-2(3H)-one (BOA), a compound found in wheat. asm.orgnih.gov
Several bacterial genera are known producers of this compound. It has been reported in species of Microbispora, Streptomyces thioluteus, and the fungus-like bacterium Leucoagaricus americanus. nih.gov Various species within the prominent genus Streptomyces, such as Streptomyces griseus, are also known sources. researchgate.netresearchgate.net More recently, it was isolated from Nocardiopsis dassonvillei, an actinomycete found in the arctic. nih.gov
| Microorganism | Type | Reference |
|---|---|---|
| Agaricus bisporus IMBACH | Fungus | nih.gov |
| Gaeumannomyces graminis var. tritici | Fungus | nih.gov |
| Microbispora sp. | Bacteria | nih.gov |
| Streptomyces thioluteus | Bacteria | nih.gov |
| Leucoagaricus americanus | Bacteria | nih.gov |
| Streptomyces griseus | Bacteria | researchgate.net |
| Nocardiopsis dassonvillei | Bacteria | nih.gov |
Plant-Associated Microorganisms
Microorganisms living in close association with plants, either inside their tissues (endophytes) or on the surface of their roots, can produce this compound. They often generate it by metabolizing plant-secreted defense chemicals known as allelochemicals.
Endophytic fungi, which live harmlessly within plant tissues, must cope with the host plant's chemical defenses. asm.org Several endophytic fungi isolated from the plant Aphelandra tetragona, including Chaetosphaeria sp., Plectosporium tabacinum, and Gliocladium cibotii, can transform the plant's native phytoanticipin, 2-hydroxy-1,4-benzoxazin-3-one (HBOA), into this compound. asm.orgresearchgate.net The metabolic pathway involves the degradation of HBOA to the key intermediate o-aminophenol, which then dimerizes to form the final product. asm.orgscispace.com
| Endophytic Fungus | Host Plant | Precursor Compound Transformed | Reference |
|---|---|---|---|
| Chaetosphaeria sp. | Aphelandra tetragona | 2-hydroxy-1,4-benzoxazin-3-one (HBOA) | asm.orgresearchgate.net |
| Plectosporium tabacinum | Aphelandra tetragona | 2-hydroxy-1,4-benzoxazin-3-one (HBOA) | asm.orgresearchgate.net |
| Gliocladium cibotii | Aphelandra tetragona | 2-hydroxy-1,4-benzoxazin-3-one (HBOA) | asm.orgresearchgate.net |
Bacteria that colonize the soil and root zone (rhizosphere) are exposed to chemicals exuded by plant roots. Some of these bacteria can degrade plant-derived benzoxazolinones, such as benzoxazolin-2(3H)-one (BOA), which is released by rye and wheat plants. nih.govnih.gov This degradation process leads to the formation of this compound in the soil. nih.govcore.ac.uk Studies have shown that root-colonizing bacteria from oats (Avena sativa) can convert BOA into this compound, with o-aminophenol identified as an intermediate in the process. researchgate.net Similarly, certain bacteria from maize roots can metabolize related benzoxazinoids into aminophenoxazinone structures. unibe.ch
Biosynthetic Pathways and Metabolic Origins
The metabolic pathways leading to this compound are complex, involving a series of enzymatic and chemical transformations. These pathways originate from different precursors depending on the biological context.
Degradation of Benzoxazinones (e.g., DIBOA, DIMBOA)
In many plants of the grass family (Poaceae), such as wheat, maize, and rye, a class of defense compounds known as benzoxazinoids are produced. researchgate.netresearchgate.net Key examples include 2,4-dihydroxy-1,4-benzoxazin-3(4H)-one (DIBOA) and 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3(4H)-one (DIMBOA). researchgate.netmdpi.com These compounds are typically stored in plant tissues as inactive glucosides. researchgate.net When the plant tissue is damaged, for instance by herbivores or pathogens, these glucosides are hydrolyzed, releasing the active aglycones, DIBOA and DIMBOA. researchgate.netusda.gov
The released DIBOA and DIMBOA are unstable and undergo spontaneous degradation. frontiersin.orgnih.gov This process involves a chemical fission and ring contraction that results in the formation of the more stable benzoxazolinones. researchgate.netfrontiersin.org Specifically, DIBOA is converted to benzoxazolin-2(3H)-one (BOA), and DIMBOA is transformed into 6-methoxy-2-benzoxazolin-2(3H)-one (MBOA). researchgate.netmdpi.comusda.govcabidigitallibrary.org This conversion is a critical step in the degradation cascade of benzoxazinoids in the soil and rhizosphere. researchgate.net
| Precursor Benzoxazinone | Resulting Benzoxazolinone | Reference |
|---|---|---|
| DIBOA (2,4-dihydroxy-1,4-benzoxazin-3(4H)-one) | BOA (benzoxazolin-2(3H)-one) | researchgate.netcabidigitallibrary.org |
| DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3(4H)-one) | MBOA (6-methoxy-2-benzoxazolin-2(3H)-one) | researchgate.netcabidigitallibrary.org |
The subsequent breakdown of BOA and MBOA is primarily driven by microbial activity in the soil. researchgate.netmdpi.com Various microorganisms, including bacteria and fungi, possess the enzymatic machinery to cleave the heterocyclic ring of these benzoxazolinones. researchgate.netfrontiersin.org For example, fungi such as Fusarium species and the bacterium Acinetobacter calcoaceticus can hydrolyze BOA. researchgate.netfrontiersin.org This enzymatic hydrolysis leads to the formation of 2-aminophenol (B121084) (also referred to as o-aminophenol) as a key intermediate. nih.govresearchgate.netnih.gov The degradation pathway for MBOA is analogous, yielding a corresponding methoxy-substituted aminophenol. researchgate.net
Once formed, the 2-aminophenol intermediate can undergo oxidative dimerization to yield this compound. frontiersin.orgresearchgate.net This reaction involves the coupling of two molecules of 2-aminophenol. researchgate.netscispace.com The process is an oxidative cascade that can be catalyzed by enzymes like phenoxazinone synthase or proceed spontaneously under certain conditions. frontiersin.orgresearchgate.net This dimerization is the final step in the transformation of plant-derived benzoxazinoids into the stable and persistent phenoxazinone structure. mdpi.com
Role in Antibiotic Biosynthesis (e.g., Actinomycin (B1170597) D Chromophore)
Beyond its origin as a degradation product, this compound is a fundamental structural component, the chromophore, of the actinomycin class of antibiotics, with Actinomycin D being a prominent example. wikipedia.orgd-nb.info The phenoxazinone core is what gives these antibiotics their characteristic color and is essential for their biological activity, which includes anticancer properties. researchgate.netnih.gov
The biosynthesis of the actinomycin chromophore is a multi-step enzymatic process occurring in Streptomyces bacteria. rsc.org It begins with precursors from the tryptophan metabolic pathway. wikipedia.org The key step involves the oxidative condensation of two molecules of a substituted 2-aminophenol, specifically 4-methyl-3-hydroxyanthranilic acid (4-MHA). wikipedia.orgrsc.org This reaction is catalyzed by the copper-containing enzyme phenoxazinone synthase. researchgate.netmdpi.comrsc.org The enzyme facilitates a complex six-electron oxidation, coupling the two 4-MHA units to form the phenoxazinone ring system, which is then further elaborated with two pentapeptide lactone chains to complete the Actinomycin D molecule. researchgate.netrsc.org
| Biosynthetic Context | Precursor | Key Intermediate/Moiety | Final Product Containing the Chromophore | Reference |
|---|---|---|---|---|
| Benzoxazinone Degradation | DIBOA/DIMBOA | 2-Aminophenol | This compound | researchgate.netfrontiersin.orgresearchgate.net |
| Actinomycin D Biosynthesis | Tryptophan pathway precursors | 4-Methyl-3-hydroxyanthranilic acid (4-MHA) | Actinomycin D | wikipedia.orgrsc.org |
Synthetic Methodologies for 2 Amino 1h Phenoxazin 3 One and Derivatives
Oxidative Condensation Reactions
Oxidative condensation is the cornerstone for synthesizing the 2-amino-1H-phenoxazin-3-one scaffold. This process involves the oxidation of 2-aminophenol (B121084), which then undergoes a series of reactions, including dimerization and cyclization, to form the final tricyclic product. The reaction can proceed non-catalytically or be significantly accelerated by various catalysts.
Dimerization of Phenols or Aminophenols
The formation of this compound from 2-aminophenol is a classic example of oxidative dimerization. The process is initiated by the oxidation of a 2-aminophenol molecule to an o-quinone imine intermediate. This highly reactive intermediate is then subjected to a nucleophilic attack by a second molecule of 2-aminophenol. Subsequent oxidation and intramolecular cyclization steps lead to the formation of the stable phenoxazinone ring system.
Catalytic Oxidations
To improve reaction efficiency and yield, various catalytic systems have been developed for the aerobic oxidation of 2-aminophenols. semanticscholar.org These catalysts often utilize transition metals to facilitate the electron transfer processes required for the condensation reaction. The use of molecular oxygen from the air as the terminal oxidant makes these methods environmentally benign.
Transition metal complexes, particularly those of copper and cobalt, have proven to be effective catalysts for the synthesis of this compound. researchgate.netresearchgate.net These synthetic catalysts are often designed to model the active sites of metalloenzymes involved in similar biological transformations.
Copper Complexes : A variety of mononuclear and polynuclear copper(II) complexes have been shown to effectively catalyze the aerial oxidation of 2-aminophenol. researchgate.netiitkgp.ac.in These complexes, often featuring Schiff base or other nitrogen-donor ligands, can possess distorted square pyramidal or square planar geometries. iitkgp.ac.inresearchgate.netrsc.org The catalytic reaction typically proceeds in a buffered methanol-water mixture at room temperature. iitkgp.ac.in Some studies have investigated mono- and tetranuclear copper(II) complexes, with kinetic data suggesting that tetranuclear species may possess higher catalytic activity. rsc.org
Cobalt Complexes : Cobalt complexes in both Co(II) and Co(III) oxidation states are also potent catalysts for this transformation. nih.govniscpr.res.inresearchgate.net Mononuclear Co(III) complexes, as well as tetranuclear Co(II) clusters and mixed-valence Co(II)-Co(III) coordination polymers, have been successfully employed. rsc.org These catalysts can promote the oxidative coupling of 2-aminophenols under aerobic conditions, often with high turnover numbers. researchgate.net
Silver Complexes : While complexes of this compound with silver(I) have been synthesized and characterized for their antibacterial properties, the use of silver complexes as catalysts for the primary synthesis of the phenoxazinone ring via oxidative dimerization of 2-aminophenol is not extensively documented in the reviewed literature. researchgate.netnih.govnih.gov
A primary goal in developing these metal-catalyzed systems is to mimic the function of the enzyme phenoxazinone synthase. iitkgp.ac.inrsc.org This enzyme, which is naturally involved in the biosynthesis of actinomycin (B1170597), is a copper-containing oxidase that catalyzes the oxidative coupling of 2-aminophenol derivatives. iitkgp.ac.in
Synthetic cobalt and copper complexes serve as functional models of this enzyme, effectively catalyzing the aerobic oxidation of 2-aminophenol to this compound. iitkgp.ac.inrsc.orgrsc.org The study of these model systems provides valuable insights into the mechanism of the biological enzyme and helps in the design of more efficient catalysts. rsc.org The catalytic performance is often evaluated by studying the reaction kinetics under various conditions, such as different pH levels and temperatures. iitkgp.ac.in
The efficiency of metal-based catalysts is quantified through kinetic studies, typically by determining parameters such as the turnover number (kcat) and the Michaelis-Menten constant (KM). These values allow for the comparison of different catalytic systems.
For instance, several cobalt complexes have been evaluated for their phenoxazinone synthase-like activity. A series of tetranuclear Co(II) complexes exhibited kcat values for the aerobic oxidation of o-aminophenol (OAP) as high as 500.4 h⁻¹, 508.9 h⁻¹, and 511.2 h⁻¹. rsc.org Another study on mixed-valence Co(II)/Co(III) coordination polymers reported kcat values of 1.2, 11.5, and 2.7 h⁻¹, where the variation was attributed to the nature of the ancillary ligands. rsc.org
Interactive Data Table: Catalytic Efficiency of Various Cobalt Complexes
| Catalyst Type | Ancillary Ligand | Substrate | kcat (h⁻¹) |
| Tetranuclear Co(II) | - | OAP | 500.4 |
| Tetranuclear Co(II) | - | OAP | 508.9 |
| Tetranuclear Co(II) | - | OAP | 511.2 |
| Mixed-Valence Co(II)/Co(III) | bpy | OAP | 1.2 |
| Mixed-Valence Co(II)/Co(III) | phen | OAP | 11.5 |
| Mixed-Valence Co(II)/Co(III) | bpy | OAP | 2.7 |
| Mononuclear Co(III) | Pyridine (B92270) derivative | OAP | 30.6 |
Similarly, the catalytic performance of copper complexes has been extensively studied. A series of mononuclear copper(II) complexes demonstrated a clear order of catalytic efficiency based on their ligand structure. rsc.org For other mono- and tetranuclear copper complexes, maximum reaction rates were reported to be 4.0 × 10⁻⁷, 2.5 × 10⁻⁷, and 2.1 × 10⁻⁷ M s⁻¹ under specific conditions. rsc.org
Interactive Data Table: Catalytic Efficiency of Various Copper Complexes
| Catalyst Type | Complex | Max. Reaction Rate (M s⁻¹) | kcat (h⁻¹) |
| Mononuclear Cu(II) | [Cu(L)Cl2] | - | 124.5 |
| Mononuclear Cu(II) | [Cu(L)Br2] | - | 156.7 |
| Mononuclear Cu(II) | [Cu(ca)2(Hbae)2] | 4.0 × 10⁻⁷ | - |
| Mononuclear Cu(II) | [Cu(va)2(Hbae)2] | 2.5 × 10⁻⁷ | - |
| Tetranuclear Cu(II) | [Cu4(va)4(bae)4]·H2O | 2.1 × 10⁻⁷ | - |
The interplay between different oxidation states of the metal center is crucial for the catalytic cycle. In cobalt-catalyzed systems, the mechanism often involves the oxidation of Co(II) to Co(III). rsc.org
For mixed-valence Co(II)/Co(III) catalysts, a cooperative effect is proposed where the Co(II) center is responsible for binding the 2-aminophenol substrate, while the Co(III) center engages in the redox activity, facilitating electron transfer. rsc.org In other systems, the catalytic cycle is understood to proceed via a free radical mechanism that involves the oxidation of the Co(II) center to Co(III) along with the formation of a substrate-catalyst intermediate. rsc.org
Organocatalysis (e.g., Ebselen-activated H₂O₂)
Organocatalysis presents an attractive metal-free approach for synthesizing phenoxazinone structures. Ebselen (B1671040), an organoselenium compound known for its glutathione (B108866) peroxidase-like activity, has been effectively used to catalyze the oxidative cyclocondensation of o-aminophenols using hydrogen peroxide (H₂O₂) as a green oxidant. nih.govsemanticscholar.org
In this system, ebselen activates H₂O₂ to facilitate the oxidation of o-aminophenol. nih.gov The reaction proceeds through the formation of reactive intermediates, leading to the cyclization and subsequent aromatization to yield the 2-amino-3H-phenoxazin-3-one core. semanticscholar.org The catalytic efficiency of ebselen is influenced by the nature of the thiol co-substrate, with glutathione (GSH) showing high activity. nih.gov While the primary application of ebselen catalysis is often explored in the context of its antioxidant properties, its ability to mediate oxidative transformations makes it a valuable tool in synthetic chemistry. nih.gov
| Substrate (o-Aminophenol Derivative) | Oxidant System | Product | Key Findings |
|---|---|---|---|
| 2-Aminophenol | H₂O₂/Ebselen | 2-Amino-3H-phenoxazin-3-one (Questiomycin A) | Demonstrates the viability of using ebselen as an organocatalyst for phenoxazinone synthesis. |
| Substituted 2-Aminophenols | H₂O₂/Ebselen | Corresponding Phenoxazinone Derivatives | The reaction is applicable to various substituted precursors, leading to derivatives like cinnabarinic acid and actinocin. |
Enzyme-Mediated Synthesis (e.g., Laccase)
Enzymatic synthesis offers a highly selective and environmentally benign route to this compound and its derivatives. Laccases, a class of multi-copper oxidoreductase enzymes, are particularly effective for this transformation. nih.govmdpi.com They catalyze the aerobic oxidation of o-aminophenols, using molecular oxygen as the sole oxidant and producing water as the only byproduct. researchgate.net
The laccase-mediated synthesis involves the generation of phenoxyl radicals from the o-aminophenol substrate, followed by a series of coupling and oxidation steps to form the final phenoxazinone structure. nih.gov This biocatalytic approach has been optimized for the synthesis of specific derivatives, such as the high-intensity orange dye 2-amino-3-oxo-3H-phenoxazine-8-sulfonic acid. nih.gov Studies have shown that parameters like pH, enzyme activity, and substrate concentration can be fine-tuned to achieve high yields, often approaching 100%. nih.gov The reaction can be performed in aqueous media under mild conditions, highlighting its green chemistry credentials. researchgate.net
| Laccase Source | Substrate | Product | Reaction Conditions | Yield |
|---|---|---|---|---|
| Fungal (e.g., Polyporaceae) | 2-Amino-4-hydroxybenzenesulfonic acid | 2-Amino-3-oxo-3H-phenoxazine-8-sulfonic acid | Optimized pH, 30 U/g laccase activity, 12 hours | ~100% |
| Trametes versicolor | 1,4-Dihydropyridine-based hexahydroquinolines | Pyridine-containing tetrahydroquinoline derivatives | Aqueous buffer | Variable |
Cerium-Manganese Composite Oxide Catalysis
Heterogeneous catalysis using mixed metal oxides provides a robust and recyclable system for phenoxazinone synthesis. Cerium-manganese composite oxides (Ce-MnOx) have been identified as highly effective catalysts for various oxidation reactions, attributed to the synergistic interaction between cerium and manganese, which enhances oxygen mobility and the formation of reactive oxygen species. rsc.orgupenn.edumdpi.com
Specifically, a cerium-doped manganese oxide catalyst has been successfully employed for the oxidative coupling synthesis of 2-amino-1,9-dimethyl-3H-phenoxazin-3-one using atmospheric oxygen as the oxidant. figshare.com The composite oxide structure facilitates the catalytic cycle, showing superior performance compared to the individual oxides of cerium or manganese alone. upenn.edumdpi.com The high activity of these materials stems from their excellent oxygen storage and release capacity and the ability of the metal ions to cycle between different oxidation states. mdpi.com
| Catalyst | Reaction | Key Characteristic | Performance Note |
|---|---|---|---|
| Ce-MnOx (various ratios) | NO Oxidation | Synergistic interaction between Ce and Mn | Significantly higher conversion rates than pure CeO₂ or Mn₂O₃. |
| Ce₀.₂₅Mn₀.₇₅Oₓ | VOC Total Oxidation | Phase separation of Mn-substituted ceria and Mn₂O₃ | Identified as the most active ratio for propane (B168953) and naphthalene (B1677914) oxidation. mdpi.com |
| Ce-doped MnOx | Oxidative Coupling of 2-amino-3-methylphenol | Utilizes atmospheric oxygen | Leads to the formation of fluorescent 2-amino-1,9-dimethyl-3H-phenoxazin-3-one. figshare.com |
Electrochemical Approaches (e.g., TEMPO-catalyzed Dehydrogenative Cyclocondensation)
Electrosynthesis represents a sustainable and powerful method for constructing the aminophenoxazinone core, avoiding the need for stoichiometric chemical oxidants. rsc.orgresearchgate.net A notable example is the (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)-catalyzed electrochemical dehydrogenative cyclocondensation of o-aminophenols. researchgate.netrsc.org
This method employs a simple undivided cell architecture where the anode first oxidizes TEMPO to the highly reactive TEMPO⁺ cation. researchgate.net This electrochemically generated species then acts as the catalytic oxidant, mediating the oxidative radical homo-dimerization of o-aminophenols, which subsequently cyclize to form the this compound product. rsc.org The process is mild, efficient, and allows for the synthesis of a diverse range of aminophenoxazinones. researchgate.net Other electrochemical methods have also been developed for synthesizing related phenoxazine (B87303) structures through the oxidation of hydroquinones in the presence of aminophenol nucleophiles. nih.govdocumentsdelivered.com
| Substrate (o-Aminophenol) | Electrocatalyst | Reaction Type | Key Advantage |
|---|---|---|---|
| 2-Aminophenol | TEMPO | Dehydrogenative Cyclocondensation | Mild, sustainable, and avoids stoichiometric oxidants. |
| Substituted 2-Aminophenols | TEMPO | Dehydrogenative Cyclocondensation | Applicable for structural diversification and synthesis of pseudo-alkaloids. |
Oxidants and Reaction Conditions (e.g., Monochloramine, p-Chloranil)
The choice of oxidant and reaction conditions is critical in the chemical synthesis of this compound. Besides catalytic systems that utilize molecular oxygen or hydrogen peroxide, stronger chemical oxidants have been employed.
Monochloramine (NH₂Cl) has been used for the oxidation of 2-aminophenol in an aqueous solution at a pH of 8.5. This reaction yields 2-amino-3H-phenoxazin-3-one as the major product with a reported yield of approximately 70%. researchgate.net The reaction provides a direct route to the target compound, although the formation of halogenated organic byproducts (AOX) has been noted. researchgate.net
Quinones, such as p-chloranil, are also classic oxidants for this type of transformation. The mechanism of phenoxazinone formation often proceeds via a quinone imine intermediate that is trapped by a second molecule of 2-aminophenol. nih.govresearchgate.net Subsequent oxidation and a second conjugate addition, followed by a final oxidation step, yield the phenoxazinone product. nih.govresearchgate.net These reactions are fundamental to understanding the biosynthetic pathways catalyzed by enzymes like phenoxazinone synthase. nih.gov
Structural Modification and Functionalization Strategies
The functionalization of the this compound core is crucial for tuning its physicochemical and biological properties. Strategies have been developed to introduce a variety of functional groups onto the phenoxazine ring system, enabling the creation of extensive libraries of derivatives for applications in materials science and medicinal chemistry. nih.gov
Introduction of Functional Groups (e.g., Nitro, Carboxylic Acid, Halogens)
The introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the phenoxazine scaffold.
Nitro Groups: Nitro groups can be introduced onto the phenoxazine ring system through reactions with nitrated precursors. For instance, the reaction of 2-aminophenol with 1,2-difluoro-4,5-dinitrobenzene (B1590526) yields 2,3-dinitrophenoxazines. nih.govsemanticscholar.orgacs.org The presence of nitro groups, which are strongly electron-withdrawing, activates the ring for subsequent nucleophilic aromatic substitution reactions. nih.gov This allows for the selective displacement of a nitro group to introduce other functionalities, such as amino or alkoxy groups, providing a versatile handle for further modification. nih.govacs.org
Carboxylic Acid Groups: The carboxyl group (-COOH) is a key functional group that can be incorporated to enhance solubility or provide a point of attachment for further conjugation. schoolwires.netmsu.edu The synthesis of derivatives such as 2-amino-3-oxo-3H-phenoxazine-8-carboxylic acid has been documented, creating phenoxazinone structures with altered polarity and reactivity. chemspider.com These carboxylic acid derivatives can be synthesized through the oxidative cyclocondensation of appropriately substituted aminophenol and hydroxyphenol precursors. rsc.orgrsc.org
Halogens: Halogen atoms can be introduced either by using halogenated starting materials or through direct halogenation reactions. The use of precursors like 2-amino-4-chlorophenol (B47367) in electrochemical synthesis can yield halogenated phenoxazine derivatives. nih.gov Halogenated phenoxazinones are valuable intermediates, as the halogen atoms can be replaced or used as handles in transition-metal-catalyzed cross-coupling reactions (e.g., Stille coupling) to build more complex conjugated systems. nih.gov
Incorporation of Heteroatoms (e.g., Nitrogen, Sulfur)
The core structure of this compound can be modified by incorporating heteroatoms other than oxygen, such as nitrogen and sulfur, to generate phenazine (B1670421) and phenothiazine (B1677639) analogues, respectively. These modifications can significantly alter the electronic and biological properties of the resulting compounds.
A common strategy for synthesizing phenothiazine derivatives, which are sulfur-containing analogues of phenoxazines, involves the reaction of 2-aminothiophenol (B119425) with a suitable precursor. For instance, 2,3-dinitrophenothiazine can be readily formed by reacting 2-aminothiophenol with 1,2-difluoro-4,5-dinitrobenzene in the presence of a base like sodium carbonate in hot ethanol. acs.org This dinitrophenothiazine can then be further functionalized, for example, by reacting it with butylamine (B146782) to produce 2-butylamino-3-nitrophenothiazine. acs.org
Furthermore, complex heterocyclic systems containing nitrogen, oxygen, and sulfur can be accessed through the condensation of sterically crowded 3H-phenoxazin-3-ones with ortho-substituted anilines. beilstein-journals.orgnih.gov For example, reacting a 3H-phenoxazin-3-one derivative with o-amino-, o-hydroxy-, or o-mercapto-substituted arylamines can lead to the formation of N,O- and N,S-heteropentacyclic systems like quinoxalinophenoxazine, triphenodioxazine, and oxazinophenothiazine derivatives. beilstein-journals.orgnih.gov This approach involves a nucleophilic substitution reaction, often carried out by heating the melted reactants at high temperatures (220–250 °C). beilstein-journals.orgnih.govresearchgate.net The reaction with o-phenylenediamines can proceed through two potential pathways: nucleophilic substitution at the C(2) position and Schiff base formation, leading to the synthesis of 14Н-quinoxaline[2,3-b]phenoxazine derivatives. beilstein-journals.org
The synthesis of these heteroatom-incorporated derivatives provides access to a diverse range of compounds with potentially novel applications in areas such as fluorescent probes, organic light-emitting diodes, and organic solar cells. beilstein-journals.orgnih.gov
Table 1: Synthesis of Phenoxazine Analogues with Incorporated Heteroatoms
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminothiophenol, 1,2-Difluoro-4,5-dinitrobenzene | Na₂CO₃, EtOH, heat | 2,3-Dinitrophenothiazine | - | acs.org |
| 2,3-Dinitrophenothiazine, Butylamine | - | 2-Butylamino-3-nitrophenothiazine | - | acs.org |
| Sterically crowded 3H-phenoxazin-3-one, o-amino/o-hydroxy/o-mercapto-arylamines | Heat (220–250 °C) | N,O- and N,S-heteropentacyclic systems | - | beilstein-journals.orgnih.gov |
Yields were not specified in the provided search results.
Regioselective Functionalization (e.g., 7- and 8-positions)
The regioselective functionalization of the this compound scaffold, particularly at the 7- and 8-positions, is crucial for developing derivatives with specific biological activities and for establishing structure-activity relationships. acs.org
An efficient method for the synthesis of 7- and 8-functionalized 2-amino-3H-phenoxazin-3-ones involves the oxidative cyclocondensation of 4- and 5-substituted 2-aminophenols. researchgate.net This reaction can be carried out using 30% aqueous hydrogen peroxide in tert-butanol, activated by a non-toxic organocatalyst like ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one). researchgate.net The outcome of this cyclocondensation is highly dependent on the electronic effects and the position of the substituents on the benzene (B151609) ring of the 2-aminophenol substrate, as well as the specific reaction conditions. researchgate.net
Another synthetic approach to access 7- and 8-aminophenoxazin-3-ones involves the preparation of substituted dinitrodiphenylether intermediates. These intermediates, upon demethylation and subsequent catalytic hydrogenation, undergo spontaneous cyclization in the presence of air to yield the corresponding aminophenoxazin-3-ones. acs.org
Once the 7- or 8-amino-substituted phenoxazinone core is synthesized, further modifications can be introduced. For example, coupling of these aminophenoxazinones with β-alanine has been achieved using the mixed anhydride (B1165640) method. acs.org In the case of 7-aminophenoxazinones, a reduction to the corresponding 7-amino-3-hydroxyphenoxazine was necessary before amide bond formation. In contrast, 8-aminophenoxazinones could react directly with the activated anhydride. acs.org Subsequent removal of protecting groups yields the desired chromogenic substrates. acs.org
This ability to selectively introduce substituents at the 7- and 8-positions allows for the fine-tuning of the molecule's properties, which is particularly important in the development of probes for detecting enzymatic activity, such as β-alanyl aminopeptidase (B13392206). acs.org
Table 2: Examples of Regioselective Functionalization of the Phenoxazine Core
| Precursor | Reagents and Conditions | Functionalized Position | Product | Reference |
|---|---|---|---|---|
| 4- and 5-Substituted 2-aminophenols | 30% H₂O₂, ebselen, tert-butanol | 7- and 8- | 7- and 8-Functionalized 2-amino-3H-phenoxazin-3-ones | researchgate.net |
| 2,5-Dinitro-2′,5′-dimethoxydiphenylether intermediates | 1. Demethylation 2. Catalytic hydrogenation, air | 7- | 7-Aminophenoxazin-3-ones | acs.org |
| 7-Aminophenoxazinones | 1. Reduction 2. β-Alanine, mixed anhydride method 3. TFA | 7- | 7-N-(β-Alanyl)aminophenoxazin-3-one TFA salt | acs.org |
Structure Activity Relationship Sar Studies of 2 Amino 1h Phenoxazin 3 One Derivatives
Impact of Amino Group Substitution on Biological Activity
Research has been conducted on derivatives where the broader aminophenoxazinone molecule is modified. For example, a methylated and an acetate (B1210297) derivative of 2-amino-1H-phenoxazin-3-one were reported to have modest cytotoxic activity against renal carcinoma cells. nih.gov While the exact position of these modifications was not specified, they suggest that substitutions on the reactive amino or hydroxyl groups can influence biological outcomes. The synthesis of various heterocyclic compounds often involves reactions with primary amines, where the nature of the amine (e.g., aliphatic vs. aromatic) can significantly alter the properties and subsequent biological activity of the final product. The reactivity of the phenoxazinone core allows for nucleophilic substitution, where different amines can be introduced to create a library of derivatives for biological screening. uokerbala.edu.iq
Influence of Substituents at Specific Ring Positions (e.g., C-4, C-8)
The substitution pattern on the tricyclic phenoxazine (B87303) ring plays a pivotal role in modulating the biological activity of these compounds. Specific positions, such as C-4, C-7, and C-8, have been identified as key sites for modification.
One of the most studied comparisons is between this compound (also known as Phx-3) and its derivative, 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one (Phx-1). researchgate.net Phx-1 possesses a methyl group at the C-7 position. This single modification is associated with a significant difference in bioactivity. Phx-3 generally exhibits much stronger cytotoxic and pro-apoptotic effects on cancer cells compared to Phx-1. nih.gov For example, in a study on a neuroblastoma cell line, the IC₅₀ value for Phx-3 was 0.5 µM, whereas for Phx-1 it was 20 µM, indicating a 40-fold difference in potency. nih.gov This suggests that the unsubstituted ring system in Phx-3 is more favorable for this specific anticancer activity. nih.govresearchgate.net
Conversely, substitutions at the C-4 position have been shown to be beneficial for other activities. In a study focused on developing inhibitors for class IIa histone deacetylases (HDACs), it was found that placing substituents at the C-4 position of the phenoxazine ring led to more potent activity compared to analogues with substituents at the C-3 position. Molecular modeling suggested that C-4 substituents could form additional hydrogen bond or π-π stacking interactions within the enzyme's binding pocket, thereby enhancing inhibitory activity.
| Compound | Substituent | IC₅₀ (µM) |
|---|---|---|
| This compound (Phx-3) | None | 0.5 |
| 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one (Phx-1) | C-7 Methyl | 20 |
Correlation between Molecular Structure and Observed Biological Effects
The correlation between the molecular structure of this compound derivatives and their biological effects is a central theme of their SAR. The planar, tricyclic phenoxazinone core is the foundational pharmacophore responsible for its general biological activities, including anticancer, antibacterial, and antifungal properties. nih.govresearchgate.net
A primary mechanism of anticancer action for this compound (Phx-3) is its ability to cause a rapid and significant decrease in the intracellular pH (pHi) of cancer cells. nih.gov The structural features of Phx-3 are well-suited for this effect. The difference in activity between Phx-3 and the C-7 methylated Phx-1 demonstrates a clear structural correlation: the addition of the methyl group in Phx-1 diminishes its ability to lower pHi and, consequently, reduces its cytotoxicity. nih.gov This highlights that even minor steric or electronic changes to the phenoxazine ring can have a profound impact on this specific biological outcome.
Quantitative Structure-Activity Relationship (QSAR) studies on related heterocyclic compounds often show that descriptors such as electronic properties (e.g., net atomic charges at specific positions), lipophilicity (logP), and steric factors are key determinants of cytotoxic activity. For phenoxazinones, the planarity of the ring system is crucial for intercalation or interaction with biological macromolecules. Substitutions can alter this planarity or introduce new interaction points. For instance, the enhanced activity of C-4 substituted phenoxazines as HDAC inhibitors is directly correlated with the ability of the substituent to form additional stabilizing interactions with amino acid residues in the enzyme's active site.
Structural Requirements for Enzymatic Activity Visualization
The this compound core is structurally related to resorufin (B1680543) (7-hydroxy-3H-phenoxazin-3-one), a well-known and widely used fluorophore. bohrium.comrsc.org This inherent fluorescence and color make the phenoxazinone scaffold an excellent starting point for designing probes to visualize enzyme activity. bohrium.comrsc.org
The fundamental structural requirements for creating an effective enzyme probe based on this scaffold are:
A Fluorogenic/Chromogenic Core: The phenoxazinone ring system serves as the signaling component. Its extended π-system is responsible for its absorption of light and subsequent emission of fluorescence or visible color. rsc.org
An Enzyme-Specific Recognition Moiety: To target a specific enzyme, a substrate molecule that the enzyme can recognize and cleave is attached to the phenoxazinone core. This is often called the "trigger" group. mdpi.com
A Linker that Masks the Signal: The recognition moiety is attached in such a way that it quenches or alters the fluorescence or color of the phenoxazinone core. A common strategy for resorufin-based probes is to attach the substrate to the 7-hydroxyl group, which disrupts the resonant structure responsible for fluorescence. bohrium.com
Molecular Mechanisms of Biological Activity
Anti-inflammatory and Immunomodulatory Pathways
Research indicates that 2-amino-1H-phenoxazin-3-one (also referred to as APO) possesses potent anti-inflammatory and immunoregulatory properties. nih.gov Its mechanism of action involves a coordinated influence on various components of the immune system, leading to a reduction in pro-inflammatory signals and a promotion of an anti-inflammatory environment. The compound's effects are observed across different cellular pathways, including those responsible for the production of nitric oxide, prostaglandins (B1171923), and the secretion of various cytokines that orchestrate the immune response. nih.gov
A key aspect of the anti-inflammatory profile of this compound is its capacity to inhibit the production of nitric oxide (NO). In studies involving mouse peritoneal macrophages stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-gamma), the compound demonstrated a notable reduction in NO production. nih.gov This inhibitory effect was also observed in a dose-dependent manner in the murine macrophage-like cell line, RAW264.7, when activated with IFN-gamma. nih.gov
The potency of this inhibition is highlighted by its half-maximal inhibitory concentration (IC50), as detailed in the table below.
| Cell Type | Stimulant | IC50 for NO Inhibition |
| Mouse Peritoneal Macrophages | LPS/IFN-gamma | 1.5 µM |
The reduction in nitric oxide production is mechanistically linked to the compound's effect on the enzyme responsible for its synthesis during inflammation. Investigations have revealed that this compound achieves its inhibitory effect on NO production by reducing the expression of the inducible NO synthase (iNOS) protein. nih.gov By downregulating the expression of this key enzyme, the compound effectively curtails the high-output production of NO that is characteristic of inflammatory responses. nih.gov
In addition to its effects on nitric oxide, this compound also significantly modulates the production of prostaglandin (B15479496) E2 (PGE2), another critical mediator of inflammation. The compound was found to inhibit PGE2 production in macrophages stimulated by lipopolysaccharide (LPS) and interferon-gamma (IFN-gamma). nih.gov Notably, the inhibition of PGE2 occurs at substantially lower concentrations than those required to inhibit nitric oxide, indicating a high degree of potency in this specific pathway. nih.gov
The IC50 value for PGE2 inhibition underscores this potency.
| Cell Type | Stimulant | IC50 for PGE2 Inhibition |
| Mouse Peritoneal Macrophages | LPS/IFN-gamma | 0.27 µM |
The mechanism underlying the reduced production of PGE2 involves the direct inhibition of cyclooxygenase (COX) enzymes. Mechanistic analyses have shown that this compound inhibits the activity of both COX-1 and COX-2 enzymes. nih.gov The compound displays nearly equal selectivity for both isoforms, which are central to the synthesis of prostaglandins from their arachidonic acid precursor. nih.gov
The immunomodulatory effects of this compound extend to its ability to regulate the secretion of cytokines, which are signaling proteins that direct the nature of an immune response. The compound has been shown to decrease the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) from IFN-gamma-activated RAW264.7 macrophage-like cells in a dose-dependent manner. nih.gov
Conversely, it enhances the production of the anti-inflammatory cytokine Interleukin-4 (IL-4) by T-cells that have been stimulated by an antigen. nih.gov Furthermore, the compound's activity is associated with the downregulation of Interleukin-12 (IL-12) production, a cytokine crucial for promoting pro-inflammatory T-cell responses. nih.gov
| Cytokine | Effect of this compound | Cell Type |
| IL-6 | Dose-dependent reduction in secretion | IFN-gamma-activated RAW264.7 cells |
| IL-4 | Increased secretion | Antigen-stimulated T-cells |
| IL-12 | Downregulation of production | Implied in T-cell polarization studies |
A significant immunomodulatory function of this compound is its ability to influence the differentiation of CD4+ T-helper (Th) cells. The compound actively promotes the polarization of these cells towards the anti-inflammatory Th2 phenotype. nih.gov This effect occurs at concentrations equivalent to those that inhibit nitric oxide production. nih.gov The shift towards a Th2 response is believed to be mediated, at least in part, by the compound's ability to downregulate the production of IL-12, a key cytokine that drives the development of the pro-inflammatory Th1 phenotype. nih.gov This T-cell polarization suggests potential therapeutic applications for T-cell-mediated inflammatory conditions. nih.gov
Modulation of Prostaglandin E2 (PGE2) Production
Anticancer and Antiproliferative Mechanisms
The anticancer and antiproliferative properties of this compound are attributed to its ability to interfere with DNA structure and function. These interactions are primarily mediated through its core phenoxazine (B87303) structure, which it shares with other well-documented bioactive compounds.
DNA Intercalation
While direct studies on the intercalation of this compound are not extensively detailed in the available research, the mechanism can be inferred from its structural analogue, Actinomycin (B1170597) D. The core of Actinomycin D is a planar phenoxazone ring, which is chemically similar to the phenoxazine structure of the subject compound. letstalkacademy.comnih.gov
DNA intercalating agents are typically flat, aromatic molecules that can insert themselves between the base pairs of the DNA double helix. nih.gov The mechanism for Actinomycin D involves its phenoxazone ring binding tightly to double-stranded DNA, preferentially at guanine-cytosine (G-C) sequences. letstalkacademy.comrsc.org This insertion physically separates adjacent base pairs, leading to a distortion of the DNA helix, including unwinding and bending. letstalkacademy.com Such structural disruption physically obstructs the progression of RNA polymerase along the DNA template, thereby inhibiting the transcription of DNA into RNA and, consequently, halting protein synthesis. letstalkacademy.compatsnap.com This blockage of essential cellular processes is particularly cytotoxic to rapidly dividing cells, such as cancer cells. patsnap.com Given its planar phenoxazine structure, it is plausible that this compound employs a similar mode of DNA intercalation to exert its antiproliferative effects.
Inhibition of Topoisomerase Enzymes
Topoisomerase enzymes are crucial for managing the topological state of DNA during processes like replication and transcription. nih.gov These enzymes work by creating transient breaks in the DNA backbone to relieve supercoiling. nih.gov Some anticancer drugs function by inhibiting these enzymes.
The phenoxazine-containing compound Actinomycin D has been shown to interfere with the function of topoisomerase II. patsnap.com One of the established mechanisms for such inhibitors is the stabilization of the "cleavable complex," an intermediate stage where the topoisomerase is covalently bound to the DNA strand it has cut. nih.gov By stabilizing this complex, the inhibitor prevents the re-ligation of the DNA strand, leading to an accumulation of permanent strand breaks. These breaks trigger cellular apoptosis (programmed cell death). nih.govpatsnap.com While specific studies detailing the interaction of this compound with topoisomerases are limited, its structural similarity to other phenoxazine-based topoisomerase inhibitors suggests it may share this mechanism of action.
Hydrogen Bonding and Stacking Interactions with DNA
The stability of the interaction between a small molecule and DNA is determined by various non-covalent forces, including hydrogen bonds and stacking interactions. The planar aromatic nature of the phenoxazine ring system is highly conducive to π-stacking interactions with the nitrogenous bases of DNA. nih.gov Crystal structures of DNA bound with phenoxazine-containing compounds have confirmed significant π-stacking between the phenoxazine moiety and DNA bases, which contributes to the stability of the complex. nih.gov
Furthermore, the functional groups on this compound—specifically the amino group (-NH2) and the ketone group (C=O)—can participate in forming hydrogen bonds. The amino group can act as a hydrogen bond donor, while the oxygen of the ketone group can act as a hydrogen bond acceptor. These potential hydrogen bonds with the DNA backbone or the edges of the base pairs in the major or minor grooves would further enhance the binding affinity and specificity of the compound for DNA. Studies on modified phenoxazine nucleotides have shown that such interactions are critical for stabilizing DNA structures. researchgate.netnih.gov
| Interaction Mechanism | Key Structural Feature | Molecular Effect | Cellular Outcome |
|---|---|---|---|
| DNA Intercalation | Planar Phenoxazine Ring | Inserts between DNA base pairs, causing helix distortion and unwinding. letstalkacademy.com | Inhibition of transcription and replication. patsnap.com |
| Topoisomerase Inhibition | Phenoxazine Core | Stabilization of the enzyme-DNA cleavable complex. nih.gov | Accumulation of DNA strand breaks, leading to apoptosis. |
| Stacking Interactions | Aromatic Phenoxazine System | π-stacking with DNA bases. nih.gov | Increased stability of the DNA-compound complex. |
| Hydrogen Bonding | Amino and Ketone Groups | Formation of hydrogen bonds with DNA bases or backbone. | Enhanced binding affinity and specificity. |
Enzymatic Interactions
Beyond its direct interactions with DNA, this compound also engages with specific enzyme systems, contributing to its biological activity profile.
Histone Deacetylase Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic gene regulation. They remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to more compact chromatin and transcriptional repression. mdpi.com Inhibitors of HDACs have emerged as important anticancer agents because they can reactivate the expression of tumor suppressor genes. nih.gov
Research has indicated that the phytotoxic effects of this compound are associated with the inhibition of histone deacetylases. This suggests that the compound can interfere with epigenetic modifications within the cell. Many HDAC inhibitors function by chelating a zinc ion (Zn2+) that is essential for the enzyme's catalytic activity. While the precise binding mode for this compound has not been fully elucidated, its structure, containing nitrogen and oxygen atoms with lone pairs of electrons, presents the potential for it to act as a zinc-binding group within the active site of HDAC enzymes.
Oxidative Coupling and Reduction in Hemoglobin Systems
There is direct evidence that 2-aminophenoxazine-3-one can be produced through the reaction of o-aminophenol derivatives with bovine hemoglobin. nih.gov This reaction highlights an interaction with the hemoglobin system involving oxidative processes. Hemoglobin, the oxygen-carrying protein in red blood cells, contains a heme group with an iron atom that can exist in different oxidation states.
The interaction of various compounds with hemoglobin can lead to oxidative stress. This can involve the auto-oxidation of hemoglobin, which produces reactive oxygen species (ROS) and converts the functional ferrous (Fe2+) state of iron to the non-functional ferric (Fe3+) state, forming methemoglobin. mdpi.com Some chemical reactions can lead to the oxidative degradation of the heme group itself. nih.gov The formation of this compound in the presence of hemoglobin suggests a complex redox chemistry, where precursors undergo oxidative coupling facilitated by components of the hemoglobin system. nih.gov
β-Alanine Aminopeptidase (B13392206) Activity Detection
Derivatives of this compound have been instrumental in the development of chromogenic substrates for detecting β-alanyl aminopeptidase activity. acs.orgnih.gov This enzyme is notably present in specific bacteria, such as Pseudomonas aeruginosa, and its detection can be crucial for identification in clinical samples. acs.orgnih.gov
Researchers have synthesized novel 7-aminophenoxazin-3-one and 8-aminophenoxazin-3-one chromogens and their corresponding β-alanine derivatives. acs.org When these substrates are hydrolyzed by the β-alanyl aminopeptidase enzyme, they produce brightly colored colonies, enabling effective visualization of enzymatic activity. acs.org The process involves the enzymatic cleavage of the β-alanyl moiety, which is attached to the aminophenoxazinone core via an amide bond. nih.gov
Studies have shown that these phenoxazinone-based substrates are selective for β-alanyl aminopeptidase activity. acs.orgnih.gov The structural characteristics of the phenoxazinone core can be modified, for instance, by altering the position of substituent groups, to maintain or enhance detection sensitivity while potentially reducing background coloration on culture media. nih.gov This application highlights the utility of the this compound scaffold in creating diagnostic tools for microbiology. acs.org
Antiviral and Antimicrobial Actions
The this compound core structure is found in compounds exhibiting a range of antiviral and antimicrobial properties.
Prevention of Poliovirus Proliferation
A derivative of the core compound, 2-amino-4,4alpha-dihydro-4alpha-7-dimethyl-3H-phenoxazine-3-one (referred to as Phx-1), has demonstrated specific antiviral effects against poliovirus. Research has shown that Phx-1 can suppress the proliferation of poliovirus in Vero cells at concentrations ranging from 0.25 µg/mL to 2 µg/mL. nih.gov The maximal antiviral activity was observed at a concentration of 1 µg/mL. nih.gov
The mechanism appears to be selective, as the proliferation of other viruses, including simian virus 40 (SV-40), herpes simplex virus-1 (HSV-1), Sindbis virus, and vesicular stomatitis virus (VSV), was not significantly affected by Phx-1 at concentrations below 20 µg/mL. nih.gov These findings suggest that phenoxazine derivatives could be valuable in developing targeted antiviral therapies against poliovirus. nih.gov
| Compound | Target Virus | Host Cells | Effective Concentration Range (µg/mL) | Maximal Activity (µg/mL) |
|---|---|---|---|---|
| Phx-1 | Poliovirus | Vero | 0.25 - 2.0 | 1.0 |
General Antibacterial and Antifungal Mechanisms
Phenoxazinones, including this compound (also known as Questiomycin A or Phx-3), display broad-spectrum antibacterial and antifungal activities. nih.govwikipedia.org The mechanism of action for this class of compounds is multifaceted. The core structure is a key component of the antibiotic actinomycin D, which functions by intercalating its phenoxazinone chromophore into DNA, thereby inhibiting DNA-dependent RNA synthesis. nih.govresearchgate.net
Studies on 2-aminophenoxazin-3-one have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. scielo.org.mx It has shown greater activity against Staphylococcus aureus (Gram-positive) compared to Escherichia coli (Gram-negative). scielo.org.mx Further research indicated that the compound's toxicity varies among bacterial species, with cellulolytic bacteria being inhibited at minimum inhibitory concentrations (MICs) of 50-100 µg/mL, while several noncellulolytic strains were unaffected even at 200 µg/mL. nih.gov The compound's activity can be reduced under anaerobic conditions, suggesting its potential toxicity is environment-dependent. nih.gov Other proposed mechanisms for related phenoxazine derivatives include the induction of oxidative stress and interference with key cellular proteins like tubulin. nih.gov
Antifungal properties have also been noted, with phenoxazine derivatives showing activity against various fungi, including Candida species and Saccharomyces cerevisiae. nih.govmdpi.com
Modulation of Mycobacterial Proliferation (Non-tuberculosis)
Significant research has focused on the activity of this compound (Phx-3) and its derivatives against non-tuberculous mycobacteria (NTM). nih.gov Studies have demonstrated that these compounds are active against several NTM species. nih.gov The sensitivity to these compounds is believed to be linked to the specific characteristics of the mycobacterial cell wall. nih.gov
The minimum inhibitory concentration (MIC) values of Phx-3 and two related compounds (Phx-1 and Phx-2) have been determined for various NTM species. Phx-3 was notably active against Mycobacterium scrofulaceum, Mycobacterium marinum, and Mycobacterium intracellulare. nih.gov In contrast, Mycobacterium kansasii showed greater sensitivity to the derivatives Phx-1 and Phx-2. nih.gov These findings indicate that aminophenoxazinones could be potential therapeutic agents for treating infections caused by these opportunistic pathogens. nih.gov
| Species | Phx-1 | Phx-2 | Phx-3 (this compound) |
|---|---|---|---|
| M. scrofulaceum | 2.8 | 1.4 | 2.8 |
| M. marinum | >45 | >45 | 11.3 |
| M. intracellulare | >45 | >45 | 5.6 |
| M. kansasii | 22.5 | 11.3 | >45 |
Computational and Theoretical Studies
Molecular Modeling and Docking Simulations (e.g., DNA Complexes)
The 2-amino-1H-phenoxazin-3-one chromophore is a key structural component of the actinomycin (B1170597) antibiotics, which are well-known for their potent antitumor activity mediated by the intercalation of the phenoxazinone ring between the base pairs of DNA. This biological precedent suggests that this compound and its derivatives also have the potential to interact with DNA.
While specific molecular docking studies for this compound with DNA are not extensively detailed in the available literature, research on closely related compounds provides valuable insights. For instance, molecular mechanics methods have been used to construct a three-dimensional model of the complex formed between a related derivative, 5H-pyrido[3,2-a]phenoxazin-5-one, and a DNA duplex, [d(GAAGCTTC)]2. This modeling highlighted the importance of electrostatic interactions, particularly between the positively charged nitrogen on the pyridine (B92270) ring of the ligand and the negatively charged phosphate (B84403) backbone of DNA, in stabilizing the complex. Such studies support the hypothesis that phenoxazinone-based compounds can act as DNA intercalating agents, a binding mode characterized by the insertion of a planar molecule between adjacent DNA base pairs. Molecular docking is a crucial technique in structure-based drug design that can predict the preferred binding modes and affinities of small molecules to macromolecular targets like DNA.
Density Functional Theory (DFT) Calculations for Structural Elucidation and Coordination
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied for the structural elucidation of molecules by calculating optimized geometries, bond lengths, and bond angles, which can be compared with experimental data from techniques like X-ray crystallography.
For this compound, DFT calculations have been utilized to refine its molecular structure. Theoretical calculations of the carbon-carbon bond lengths within the benzene (B151609) rings of the molecule show a high degree of correlation with experimental findings.
| Bond Type | Calculated Bond Length (Å) | Experimental Bond Length (Å) |
| Benzene Ring C-C | 1.386 - 1.398 | 1.362 - 1.389 |
This close agreement between the calculated and experimental values validates the accuracy of the computational model and provides a reliable representation of the molecule's ground-state geometry. Such validated structures are foundational for further computational studies, including the analysis of reaction mechanisms and intermolecular interactions.
Time-Dependent DFT (TD-DFT) Analyses
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra (such as UV-Vis) and other properties of molecules in their excited states. This method calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths.
While TD-DFT is a powerful tool for understanding the photophysical properties of chromophoric molecules like this compound, specific TD-DFT analyses for this compound were not prominently featured in the surveyed scientific literature. Such studies would be valuable for elucidating its electronic transition properties and could support the development of applications in areas like photosensitizers or fluorescent probes.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a system, including conformational changes and interactions with surrounding molecules, such as solvents or biological targets. An MD simulation calculates the trajectory of each atom by solving Newton's equations of motion, offering insights into how a molecule behaves in a realistic environment.
Specific MD simulation studies focused solely on this compound are not widely available in the current literature. However, the application of MD simulations could provide significant understanding of its interactions. For example, simulating the compound in complex with a DNA strand could reveal the stability of the intercalated state, the role of water molecules in the binding groove, and the specific dynamic interactions that stabilize the complex over time.
Prediction of Host-Guest Interactions (e.g., with Cucurbiturils)
Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule. Cucurbiturils are a class of macrocyclic host molecules known for their ability to encapsulate guest molecules within their hydrophobic cavity, which can alter the guest's physical and chemical properties.
Computational studies have been effectively used to predict and analyze the interaction between this compound (APO) and cucurbit[n]urils (CBn). These studies identified cucurbit rsc.orguril (CB7) as the most suitable host from the family due to its optimal cavity size, strong affinity for guest molecules, and high water solubility. The complex formation is driven by the encapsulation of the APO molecule within the CB7 cavity.
Spectroscopic titrations have confirmed a strong preferential interaction with the protonated form of the phenoxazinone (APOH+), leading to high binding affinities. The formation of this host-guest complex has been shown to modulate the pKa value of APO, increasing it by more than one unit. This shift is significant as it can enhance the stability and bioavailability of the compound in different pH environments, which is particularly relevant for potential applications.
| Complex | Binding Affinity (Ka, M⁻¹) | pKa (Guest) | pKa (Guest in Complex) |
| CB7·APOH⁺ | (1.85 ± 0.37) × 10⁶ | 2.94 ± 0.30 | 4.12 ± 0.15 |
These findings demonstrate the power of combining computational prediction with experimental validation to design supramolecular systems with tailored properties.
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-amino-1H-phenoxazin-3-one, providing atom-level insight into its complex architecture.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) displays characteristic signals for its aromatic and amine protons. The aromatic protons appear as a complex multiplet in the downfield region, typically between δ 7.37 and 7.68 ppm. The protons of the amino group (-NH₂) and the proton on the quinoidal ring also produce distinct signals.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum, also recorded in DMSO-d₆, shows signals for all twelve carbon atoms. The carbonyl carbon of the quinone-imine system is characteristically observed at a downfield chemical shift of approximately 180.1 ppm. The carbons of the aromatic rings and the olefinic carbons of the quinoidal ring resonate in the region of δ 98.2 to 148.8 ppm. sielc.com
| ¹H NMR Chemical Shifts (DMSO-d₆) | ¹³C NMR Chemical Shifts (DMSO-d₆) |
| Chemical Shift (δ) ppm | Assignment |
| 7.68‒7.37 (m, 4H) | Aromatic protons |
| 6.81 (s, 2H) | NH₂ protons |
| 6.34 (s, 2H) | Olefinic protons |
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.
COSY: A ¹H-¹H COSY experiment would reveal correlations between adjacent protons, helping to delineate the spin systems within the aromatic rings.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.
Mass Spectrometry (MS, HRMS-ESI, APCI-MS, EI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS-ESI): Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the molecule is readily protonated to form the [M+H]⁺ ion. High-resolution mass spectrometry provides a highly accurate mass measurement of this ion, which can be used to confirm the elemental formula of the compound. For this compound (C₁₂H₈N₂O₂), the calculated monoisotopic mass of the protonated molecule is 213.0659 m/z. Experimental HRMS-ESI data have shown a found mass of 213.0661 m/z, which is in close agreement with the calculated value, thus confirming the molecular formula. sielc.com
| HRMS-ESI Data | |
| Ion | [M+H]⁺ |
| Molecular Formula | C₁₂H₉N₂O₂ |
| Calculated m/z | 213.0659 |
| Found m/z | 213.0661 |
Electron Ionization Mass Spectrometry (EI-MS): Electron ionization is a higher-energy technique that leads to extensive fragmentation of the molecule. The resulting fragmentation pattern provides a fingerprint that is characteristic of the compound's structure. For this compound, the molecular ion peak (M⁺·) would be expected at m/z 212. Common fragmentation pathways would likely involve the loss of small neutral molecules such as CO (28 Da) and HCN (27 Da) from the heterocyclic ring system.
Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is another soft ionization technique that can be used for the analysis of this compound, particularly when coupled with liquid chromatography. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound. The extended conjugated system of the phenoxazinone chromophore gives rise to characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum. The phenoxazinone chromophore is known to exhibit a maximum absorbance at around 430 nm in tetrahydrofuran (THF). physchemres.org The position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity and the presence of substituents on the aromatic rings. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted phenoxazin-3-one core.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
N-H Stretching: The amino group (-NH₂) typically shows two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
C=O Stretching: The carbonyl group (C=O) of the quinone-imine system gives rise to a strong absorption band in the range of 1650-1690 cm⁻¹.
C=C and C=N Stretching: The aromatic ring and quinoidal C=C and C=N bonds will exhibit stretching vibrations in the 1450-1600 cm⁻¹ region.
C-O and C-N Stretching: The C-O-C ether linkage and C-N bonds will have characteristic stretching bands in the fingerprint region (below 1400 cm⁻¹).
| Crystallographic Data | |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a | 12.925(2) Å |
| b | 5.077(3) Å |
| c | 14.768(3) Å |
| β | 99.38(1)° |
| Volume | 956.2(5) ų |
| Z | 4 |
High-Performance Liquid Chromatography (HPLC-UV, HPLC-MS)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, purification, and quantitative analysis of this compound.
HPLC-UV: Reversed-phase HPLC with a C18 column is a common method for the analysis of phenoxazinone compounds. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Detection is often performed using a UV-Vis detector set at one of the absorption maxima of the compound. The retention time of this compound would be characteristic under specific chromatographic conditions.
HPLC-MS: Coupling HPLC with mass spectrometry provides a powerful tool for the analysis of complex mixtures. This technique allows for the separation of components by HPLC followed by their identification based on their mass-to-charge ratio, providing both retention time and mass spectral data for enhanced confidence in identification.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring reaction progress, checking the purity of a sample, and determining appropriate solvent systems for column chromatography. For this compound, a silica gel plate is typically used as the stationary phase. The mobile phase is a mixture of organic solvents, and the choice of solvent system (e.g., ethyl acetate (B1210297)/hexanes) depends on the polarity of the compound. youtube.com The position of the compound on the developed plate is described by its retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Due to its chromophoric nature, this compound is often visible as a colored spot on the TLC plate. Visualization can be enhanced by using UV light or specific staining reagents.
Research Applications Beyond Direct Therapeutic Use
Development of Probes for Enzymatic Activity Detection
The phenoxazinone core is a key component in the design of chromogenic and fluorogenic probes for detecting specific enzymatic activities. These probes are engineered to be substrates for a target enzyme, which upon cleavage, release the 2-amino-1H-phenoxazin-3-one chromophore, resulting in a detectable color change.
A significant application of this technology is in the rapid identification of pathogenic bacteria. Derivatives of 7-aminophenoxazin-3-one, which are structurally related to this compound, have been developed as effective markers for β-alanine aminopeptidase (B13392206) activity. This enzyme is notably present in clinically relevant bacteria such as Pseudomonas aeruginosa.
Researchers have synthesized and evaluated a series of novel aminophenoxazin-3-one chromogens and their corresponding β-alanine derivatives to detect this enzymatic activity. The underlying principle involves the enzymatic hydrolysis of a β-alanine moiety from the aminophenoxazinone substrate. This cleavage releases the chromogenic agent, leading to a distinct color formation that allows for the visualization of bacterial colonies. This method provides insight into the structural requirements for effective enzymatic visualization and has been incorporated into chromogenic media specifically designed for the rapid and reliable detection of P. aeruginosa in clinical samples.
Agrochemistry Research (e.g., Natural Herbicide Models)
In the field of agrochemistry, this compound is investigated as a natural herbicide model. It is a microbial degradation product of benzoxazolinones, which are allelochemicals produced by certain cereal crops like rye. These natural compounds and their derivatives are studied for their potential to control weeds, offering an alternative to synthetic herbicides.
The phytotoxic effects of this compound and its derivatives have been evaluated in various laboratory models to assess their potential as natural herbicides. In one such study, the phytotoxicity of seven aminophenoxazinone derivatives, including the parent compound this compound, was tested on etiolated wheat coleoptiles and two significant agricultural weeds: Lolium rigidum and Portulaca oleracea.
The results indicated that several derivatives exhibited phytotoxic activity comparable to the commercial herbicide pendimethalin. The most significant inhibitory effect was observed on the root length of the tested plants, with P. oleracea being the most susceptible species. These findings underscore the potential of the aminophenoxazinone scaffold in the development of new herbicides.
Phytotoxicity of this compound on Weed Growth
| Plant Species | Parameter Measured | Observed Effect |
|---|---|---|
| Lolium rigidum | Root and Shoot Elongation | Inhibition of growth |
| Portulaca oleracea | Root and Shoot Elongation | Significant inhibition of growth, particularly root length |
| Wheat Coleoptiles | Elongation | Inhibition of elongation |
A significant challenge in the application of aminophenoxazinones in agrochemical formulations is their limited aqueous solubility and stability. To address this, researchers have explored host-guest complexation as a method to enhance these properties. One successful approach involves the use of cucurbit researchgate.neturil (CB7) as a host molecule.
Studies have demonstrated that the encapsulation of this compound within the CB7 macrocycle significantly improves its stability in aqueous media at various pH levels. nih.govacs.org This complexation also modulates the pKa of the molecule, which can be advantageous for its application in different soil acidities. acs.org Furthermore, the bioactivity of this compound in wheat coleoptile bioassays was enhanced upon complexation with CB7. nih.govacs.org This research provides a promising strategy for the formulation of more effective and environmentally friendly agrochemicals based on the aminophenoxazinone structure. acs.org
Enhancement of this compound Properties via CB7 Complexation
| Property | Free Compound | CB7 Complex | Reference |
|---|---|---|---|
| pKa | 2.94 ± 0.30 | 4.12 ± 0.15 | acs.org |
| Stability | Limited in aqueous media | Stable for over 90 min at different pH | nih.govacs.org |
| Bioactivity (Wheat Coleoptiles) | Baseline | Enhanced | nih.govacs.org |
Organic Synthesis Intermediates
The 3H-phenoxazin-3-one scaffold, including this compound, serves as a valuable intermediate in organic synthesis. Due to the presence of multiple reactive sites, these molecules can be chemically modified to produce a variety of more complex heterocyclic compounds.
Specifically, 3H-phenoxazin-3-ones are effective precursors for the synthesis of pentacyclic N,O-heterocyclic compounds. nih.govbeilstein-journals.org These larger molecules have promising applications in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and organic solar cells. nih.govbeilstein-journals.org The synthesis of these complex structures often involves the coupling of 3H-phenoxazin-3-ones with functionalized aromatic amines, followed by cyclization of the resulting adduct. nih.govbeilstein-journals.org
Biochemical Research Tools
Beyond its direct biological activities, this compound is utilized as a tool in biochemical research to investigate various cellular processes. Its ability to modulate biological pathways makes it a useful probe for studying enzyme function and cellular responses.
For instance, this compound has been shown to cause a rapid and dose-dependent decrease in the intracellular pH (pHi) of various cancer cell lines. nih.gov This property allows researchers to use it as a tool to study the causal relationship between intracellular pH changes and the induction of apoptosis in cancer cells. nih.gov In another area of research, it was found to be a potent inhibitor of melanogenesis in a murine melanoma cell line by inhibiting the protein expression of tyrosinase and microphthalmia-associated transcription factor (MITF). nih.gov This makes it a valuable research tool for studying the regulatory pathways of melanin (B1238610) biosynthesis. nih.gov
Emerging Research Directions for 2 Amino 1h Phenoxazin 3 One
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable methods for synthesizing the 2-aminophenoxazinone framework is a primary focus of current research. Traditional methods are being supplemented and replaced by novel catalytic strategies that offer greater efficiency and atom economy. nih.gov
One of the most promising areas is the use of transition metal complexes as catalysts. Various methodologies involving catalysts based on iron, cobalt, copper, and zinc have been developed. nih.gov These reactions often proceed via cascade mechanisms, allowing for the construction of the complex phenoxazine (B87303) skeleton in a straightforward manner. For instance, researchers have documented several copper(II) and cobalt(II) complexes that effectively mimic the activity of phenoxazinone synthase, the enzyme responsible for the biosynthesis of related compounds in nature. These biomimetic catalysts facilitate the aerobic oxidation of o-aminophenol to 2-amino-1H-phenoxazin-3-one. nih.gov
Another innovative approach involves the use of 4,5-difluoro-1,2-dinitrobenzene as a building block for creating phenoxazine derivatives. acs.org This method allows for the synthesis of 2,3-dinitrophenoxazines by reacting 2-aminophenol (B121084) with the dinitrobenzene compound in the presence of a base. acs.org Further research is also exploring biosynthetic routes using enzymes, which could offer highly selective and environmentally friendly production methods. nih.gov
| Catalyst Type | Metal Center | Key Features | Reference |
|---|---|---|---|
| Biomimetic Complex | Copper(II) | Mimics phenoxazinone synthase activity via aerial oxidation of o-aminophenol. | nih.gov |
| Biomimetic Complex | Cobalt(II) | Demonstrates high phenoxazinone synthase-like catalytic activity. | nih.gov |
| Biomimetic Complex | Iron(III) | Utilizes Schiff base ligands to mimic enzymatic function. | dntb.gov.ua |
Design and Evaluation of Advanced Derivatives with Tuned Selectivity
Building upon the core structure of this compound, researchers are actively designing and synthesizing advanced derivatives to enhance potency and tune biological selectivity. By modifying the phenoxazine ring with different functional groups, scientists aim to improve interactions with specific biological targets, thereby increasing efficacy and potentially reducing off-target effects.
A notable example is the derivative 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one. nih.govnih.gov This compound has been reported to possess antiviral, immunosuppressive, and antiproliferative activities. nih.gov Studies comparing this derivative with its parent compound, this compound, in human neuroblastoma cell lines have revealed significant differences in potency. The dimethyl derivative exhibited an IC50 (half-maximal inhibitory concentration) of approximately 20 µM, whereas the parent compound was significantly more potent with an IC50 of about 0.5 µM in the same cell line. nih.gov
The synthesis of novel functionalized phenoxazines also includes the creation of 2,3-dinitrophenoxazines, which can be further modified. acs.org For example, one of the nitro groups can be selectively displaced by various nucleophiles to create a library of new compounds with potentially diverse biological activities. acs.org This strategy allows for a systematic exploration of how different substituents affect the molecule's properties and biological function.
| Compound | Abbreviation | Reported IC50 (NB-1 Cells) | Reference |
|---|---|---|---|
| This compound | Phx-3 | ~0.5 µM | nih.gov |
| 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one | Phx-1 | ~20 µM | nih.gov |
Deeper Elucidation of Molecular Interaction Mechanisms
A critical area of emerging research is the detailed investigation of how this compound and its derivatives exert their biological effects at the molecular level. Understanding these mechanisms is key to designing more effective and safer therapeutic agents.
Recent studies have shown that this compound can induce a mixed type of cell death, involving both apoptosis and necrosis, in human neuroblastoma cells. nih.gov Interestingly, this process appears to be largely independent of the typical caspase-mediated pathways. While the compounds caused a slight increase in the activity of caspases 3 and 7, a pan-caspase inhibitor did not rescue the cells from death, suggesting an alternative mechanism of action is dominant. nih.gov
Research into related derivatives provides further clues. For example, the derivative known as Phx-1 has been found to suppress IgE-mediated degranulation in rat basophilic leukemia cells, indicating an interaction with specific signaling pathways involved in allergic responses. u-fukui.ac.jp Elucidating the precise protein targets and downstream signaling cascades affected by these compounds is a major goal for future studies.
Integration with Advanced Computational and Data Science Methodologies
The fields of computational chemistry and data science are providing powerful new tools to accelerate research into this compound and its analogues. jstar-research.com These methodologies allow for the prediction of molecular properties, the simulation of interactions with biological targets, and the intelligent design of new experiments.
Virtual screening is one such application, where large libraries of virtual compounds can be computationally evaluated for their potential to bind to a specific protein target, helping to prioritize which derivatives to synthesize and test. jstar-research.com Quantum chemistry methods can be employed to predict analytical properties such as NMR, IR, and Raman spectra, aiding in the characterization of newly synthesized molecules. jstar-research.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-1H-phenoxazin-3-one, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : The compound is commonly synthesized via oxidative coupling of o-aminophenol derivatives. For example, 2-amino-3H-phenoxazin-3-one can be prepared using hydrogen peroxide in aqueous acetic acid under reflux (70–80°C, 4 hours), achieving yields of 65–70% . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), oxidant concentration, and temperature. Kinetic monitoring via TLC or HPLC is recommended to identify intermediates and optimize reaction progress .
Q. How is the structural elucidation of this compound performed, and what analytical techniques are most reliable?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, benzoxazinone derivatives are crystallized in monoclinic systems (space group P2₁/c) with unit cell parameters refined to <i>R</i> factors of ~0.05 . Complementary techniques include:
- NMR : Assign <sup>1</sup>H and <sup>13</sup>C shifts using 2D experiments (COSY, HSQC) and compare with density functional theory (DFT)-calculated shifts (B3LYP/6-311+G(d,p)) .
- FT-IR : Confirm lactam carbonyl stretches at 1680–1700 cm⁻¹ .
Q. What are the key biological activities of this compound derivatives, and how are these evaluated in vitro?
- Methodological Answer : Phenoxazinones exhibit phytotoxic, antimicrobial, and anticancer properties. For phytotoxicity assays, seed germination inhibition is tested on Lactuca sativa (lettuce) and Allium cepa (onion) at concentrations of 10–100 µM. Root/shoot elongation reductions >50% compared to controls indicate significant activity . Antimicrobial evaluation follows CLSI guidelines using broth microdilution (MIC determination) against Staphylococcus aureus and Escherichia coli .
Advanced Research Questions
Q. How can computational methods resolve contradictions in NMR assignments for this compound derivatives?
- Methodological Answer : Discrepancies between experimental and predicted NMR shifts often arise from solvent effects or conformational flexibility. Employ the polarizable continuum model (PCM) in DFT calculations to account for solvent polarity (e.g., DMSO vs. CDCl₃). For flexible side chains, perform Boltzmann averaging over conformational minima using software like Gaussian08. This reduces mean absolute errors (MAE) in <sup>13</sup>C shifts from >5 ppm to <1.5 ppm .
Q. What strategies address empirical contradictions in biological activity data across studies?
- Methodological Answer : Inconsistent bioactivity results may stem from assay variability (e.g., cell line heterogeneity) or compound purity. Implement:
- Constructive Falsification : Validate results against negative controls and replicate assays in ≥3 independent trials .
- HPLC-PDA Purity Checks : Ensure >95% purity via reverse-phase C18 columns (UV detection at 254 nm) .
- Meta-Analysis : Pool data from structurally analogous compounds (e.g., 2-amino-8-nitro derivatives) to identify structure-activity trends .
Q. How can electrochemical methods be applied to synthesize or modify this compound derivatives?
- Methodological Answer : Electrochemical rearrangement of 3-hydroxyoxindoles in acetonitrile (0.1 M TBAPF₆, Pt electrodes) at +1.2 V vs. Ag/AgCl generates benzoxazinones with >80% efficiency. Cyclic voltammetry (CV) identifies redox potentials, while controlled-potential electrolysis minimizes side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
